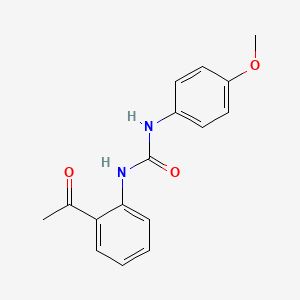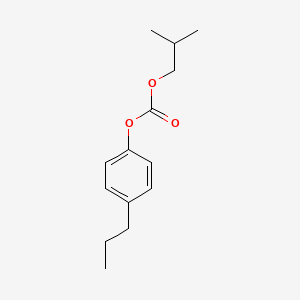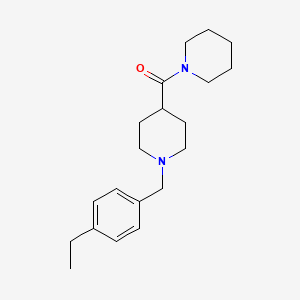![molecular formula C19H14ClNO3 B5858915 N-[4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B5858915.png)
N-[4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide
Descripción general
Descripción
N-[4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and reduce recovery time. Despite its banned status in professional sports, GW501516 continues to be researched for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Cancer Research
- Niclosamide derivatives, including those related to N-[4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide, have been studied for their potential as anticancer agents. These derivatives showed significant cytotoxicity against various human cancer cells, including breast, prostate, cervical, and leukemia cells. They were also active in assays related to nuclear factor-kappa B (NFκB) and mitochondria transmembrane potential (MTP) (Tang et al., 2017).
Bactericidal Activity
- A study assessed substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). These compounds showed promising results, with significant bactericidal effects observed at multiple concentrations (Zadrazilova et al., 2015).
Neurological Applications
- Functionalized phenylbenzamides, structurally similar to N-[4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide, have been found to inhibit Aquaporin-4, reducing cerebral edema and improving outcomes in models of central nervous system (CNS) injury (Farr et al., 2019).
Antioxidant Properties
- Derivatives of N-[4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide have been synthesized as potential antioxidants. The hydrogen bonding capabilities of these molecules, influencing their antioxidant properties, were characterized using UV and IR spectroscopy (Storozhok et al., 2013).
Environmental Science
- Chlorophenols, including derivatives of N-[4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide, are known precursors to polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which are significant environmental pollutants. Research into the formation mechanisms of these compounds provides valuable insight for environmental science (Pan et al., 2013).
Propiedades
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c20-13-5-9-15(10-6-13)24-16-11-7-14(8-12-16)21-19(23)17-3-1-2-4-18(17)22/h1-12,22H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKXOYCUBUCMMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5858849.png)


![1-[(4-isopropylphenoxy)acetyl]indoline](/img/structure/B5858875.png)


![5-[(3-cyclohexylpropanoyl)amino]isophthalic acid](/img/structure/B5858893.png)
![3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5858923.png)
![N,N-diethyl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5858931.png)


![N-[1-(2-chlorophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5858952.png)